Furo[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
“Furo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as heteroaromatic compounds . It has a molecular weight of 163.13 .
Synthesis Analysis
The synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles has been reported . The process involves the fabrication of an organic–inorganic hybrid heterogeneous catalyst, which was characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOC(=O)c1cnc2ccoc2c1
. Chemical Reactions Analysis
“this compound” has been used as a catalyst in the synthesis of pyrano[3,2-b]pyranone derivatives . This process involves a one-pot synthesis from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular formula is C8H5NO3 and it has a molecular weight of 163.13 .Safety and Hazards
Mechanism of Action
Target of Action
Furo[2,3-b]pyridine-4-carboxylic acid is a complex compound that has been studied for its potential applications in various biochemical processes . .
Mode of Action
The compound is involved in a multi-catalytic protocol, which includes gold, palladium, and phosphoric acid. This protocol enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The compound’s interaction with its targets leads to the construction of diverse furo[2,3-b]pyridine derivatives .
Biochemical Pathways
The compound is part of a biochemical pathway that involves the sequential catalysis of gold, palladium, and phosphoric acid . This pathway leads to the construction of diverse furo[2,3-b]pyridine derivatives, which can be further converted to complex heterocycles after simple derivations .
Result of Action
The result of the compound’s action is the construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities . These derivatives can be further converted to complex heterocycles after simple derivations .
Biochemical Analysis
Cellular Effects
Pyridone heterocycles, such as furo[2,3-b]pyridines, have shown significant anticancer activity .
Temporal Effects in Laboratory Settings
Furo[2,3-b]pyridine derivatives have been constructed in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities .
Metabolic Pathways
Furo[2,3-b]pyridine derivatives have been associated with various biological activities .
Properties
IUPAC Name |
furo[2,3-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNEWDBYCXJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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